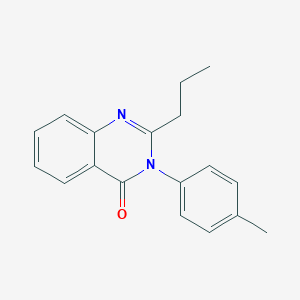
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinazolinone family of compounds, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease.
Effets Biochimiques Et Physiologiques
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation, cell proliferation, and other biological processes that are associated with disease. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in lab experiments is its wide range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a useful tool for studying a variety of biological processes. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols to avoid any potential health hazards.
Orientations Futures
There are many potential future directions for the study of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl-. One potential direction is the development of new synthetic methods for producing this compound. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 4-methylacetophenone with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction results in the formation of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- in high yield and purity.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
84312-85-6 |
|---|---|
Nom du produit |
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-propyl- |
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O/c1-3-6-17-19-16-8-5-4-7-15(16)18(21)20(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3 |
Clé InChI |
NZBCVWZSYWKXPD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
SMILES canonique |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



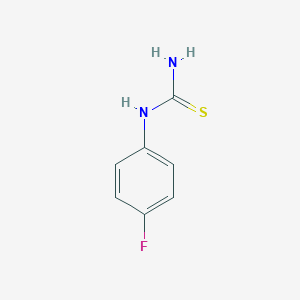

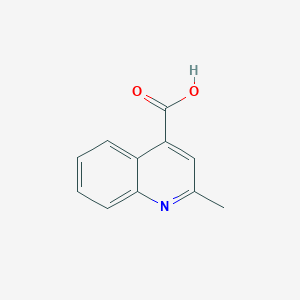
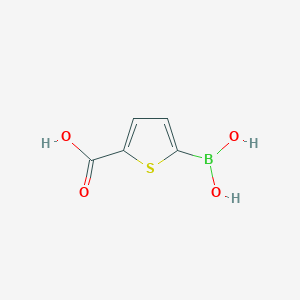
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
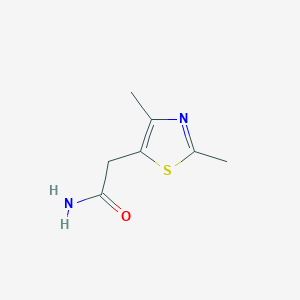
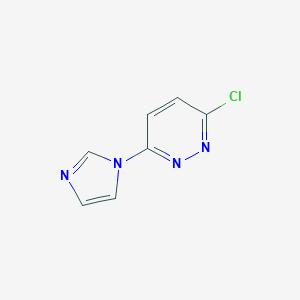
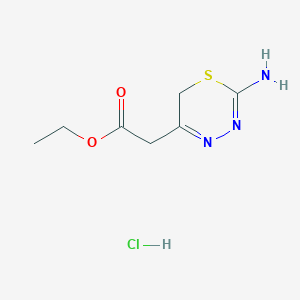
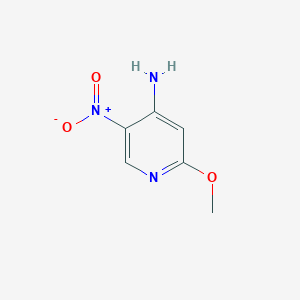
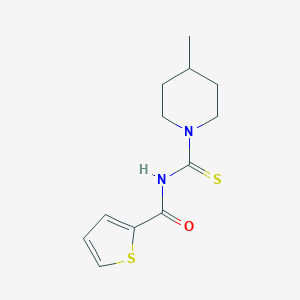
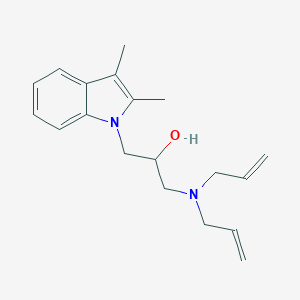
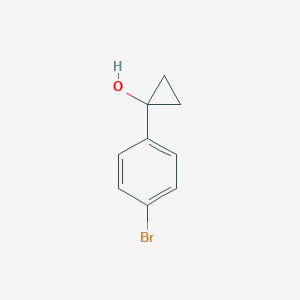
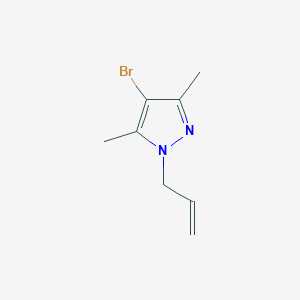
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)